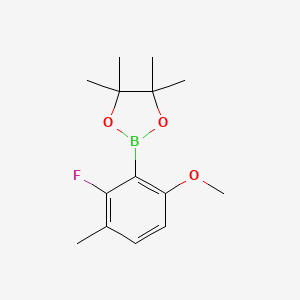

2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-9-7-8-10(17-6)11(12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJZILRPRMUWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Synthesis

The most widely reported method involves the reaction of 2-fluoro-6-methoxy-3-methylphenylboronic acid with pinacol under anhydrous conditions.

Reagents and Conditions

-

Boronic Acid: 2-Fluoro-6-methoxy-3-methylphenylboronic acid (1.0 equiv)

-

Diol: Pinacol (1.2 equiv)

-

Solvent: Tetrahydrofuran (THF) or toluene (10–15 mL/g of boronic acid)

-

Dehydrating Agent: 4 Å molecular sieves (1–2 g/g of boronic acid)

-

Temperature: Reflux (66–110°C, depending on solvent)

-

Time: 12–24 hours

Procedure

-

Combine the boronic acid, pinacol, and molecular sieves in anhydrous THF.

-

Reflux under nitrogen atmosphere until completion (monitored via thin-layer chromatography).

-

Cool the mixture to room temperature and filter to remove molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via recrystallization from hexanes or chromatographic methods.

Mechanistic Insight

The reaction proceeds through a nucleophilic substitution mechanism, where the diol’s hydroxyl groups attack the boron atom, displacing water. Molecular sieves sequester the generated water, shifting the equilibrium toward product formation.

Industrial-Scale Production

Industrial protocols optimize for cost, safety, and yield. A patent by US9868706B2 details a scalable process for analogous dioxaborolanes, adaptable to the target compound.

Key Modifications for Scale-Up

-

Solvent: Toluene (preferred for lower toxicity and ease of removal).

-

Dehydrating Agent: Azeotropic distillation with a Dean-Stark trap instead of molecular sieves.

-

Purification: Crystallization from heptane or isopropyl acetate/water mixtures.

Process Summary

-

Charge boronic acid, pinacol, and toluene into a reactor.

-

Heat to reflux with azeotropic water removal for 6–8 hours.

-

Cool and wash the organic layer with sodium bicarbonate.

-

Concentrate and crystallize the product from heptane.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A study using similar dioxaborolanes achieved completion in 1–2 hours at 120°C, though yields were comparable to conventional methods.

Solvent Effects

-

Polar Solvents (THF, DMF): Accelerate reaction rates but may require stricter anhydrous conditions.

-

Nonpolar Solvents (Toluene): Slower reactions but easier water removal via azeotropy.

Data Tables

Table 1. Comparison of Synthesis Conditions

| Parameter | Laboratory-Scale | Industrial-Scale | Microwave-Assisted |

|---|---|---|---|

| Solvent | THF | Toluene | THF |

| Temperature (°C) | 66–110 | 110 | 120 |

| Time (hours) | 12–24 | 6–8 | 1–2 |

| Yield (%) | 70–85 | 80–90 | 75–85 |

| Purification | Recrystallization | Crystallization | Chromatography |

Table 2. Effect of Dehydrating Agents on Yield

| Dehydrating Agent | Yield (%) | Purity (%) |

|---|---|---|

| Molecular Sieves | 85 | 98 |

| Dean-Stark Trap | 90 | 99 |

| MgSO₄ | 65 | 95 |

Challenges and Troubleshooting

Hydrolysis of Boronic Acid

Exposure to moisture degrades the boronic acid starting material. Solutions include:

Incomplete Esterification

Traces of water or suboptimal stoichiometry may leave unreacted boronic acid. Mitigation strategies:

Chemical Reactions Analysis

2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form borohydrides or other reduced boron species.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boronate esters, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Dioxaborolanes are recognized for their role as intermediates in the synthesis of biologically active compounds. The incorporation of the fluorine atom and methoxy groups in this compound enhances its pharmacological properties. For instance:

- Anticancer Agents : Research indicates that fluorinated dioxaborolanes can improve the efficacy of anticancer drugs by enhancing their solubility and bioavailability. The presence of the methoxy group can also influence the compound's interaction with biological targets .

2. Targeted Delivery Systems

The unique structure of this compound allows it to be used in targeted drug delivery systems. Its ability to form stable complexes with metal ions can facilitate the design of drug carriers that release therapeutic agents in a controlled manner .

Materials Science Applications

1. Polymer Chemistry

Dioxaborolanes serve as valuable monomers or cross-linking agents in polymer synthesis. The compound's boron content allows for the formation of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. This makes them suitable for applications in coatings and adhesives .

2. Organic Electronics

In the field of organic electronics, compounds like 2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine substitution can improve electron mobility and device performance .

Agrochemical Applications

1. Pesticide Formulations

The compound has shown promise as a component in pesticide formulations due to its ability to enhance the stability and efficacy of active ingredients. Studies suggest that dioxaborolanes can act as carriers for agrochemicals, improving their uptake by plants while minimizing environmental impact .

2. Plant Growth Regulators

Research indicates that derivatives of dioxaborolanes can function as plant growth regulators by modulating hormonal pathways within plants. This application is particularly relevant in agricultural practices aimed at increasing crop yields and resilience against environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The presence of fluorine, methoxy, and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

Fluorine Position Variants

- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7):

- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4):

Methoxy and Methyl Substitutions

- 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 754226-34-1): Methoxy at position 4 and fluoro at 3 create distinct electronic effects.

- 2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1689470-54-9):

Functional Group Modifications

Halogenated Derivatives

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Difluoromethyl and Other Groups

- However, this compound’s GHS hazard warnings (H315, H319) suggest higher toxicity compared to the target .

- [2-Fluoro-5-(pinacol boronate)phenyl]methanol (): A hydroxymethyl group introduces polarity, improving solubility in polar solvents but reducing stability under acidic conditions. The target’s methyl group avoids this liability .

Stability and Reactivity

Biological Activity

2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure suggests that it may possess significant biological activity, particularly in the context of enzyme inhibition and therapeutic applications.

- Chemical Formula : C14H20BFO3

- Molecular Weight : 266.12 g/mol

- IUPAC Name : this compound

- CAS Number : 2935438-97-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its role as a potential inhibitor of specific enzymes and its therapeutic implications.

Enzyme Inhibition Studies

Recent research indicates that compounds structurally related to this compound exhibit inhibitory effects on several key enzymes involved in various biological pathways. For instance:

- DYRK1A Inhibition : The compound has been implicated in studies targeting dual-specificity Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in neurodegenerative diseases. Inhibitors of DYRK1A have shown promise in reducing cognitive decline associated with Alzheimer's disease by modulating critical signaling pathways .

- Nitric Oxide Synthase (NOS) Inhibition : Related compounds have demonstrated inhibitory activity against nitric oxide synthase (NOS) isoforms. This inhibition is significant for therapeutic strategies targeting inflammatory conditions and cardiovascular diseases .

Case Studies

Several case studies have highlighted the biological effects of similar dioxaborolane compounds:

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties through in vitro assays. These studies often utilize lipopolysaccharide (LPS) induced inflammation models to assess the effectiveness of the compounds in reducing pro-inflammatory cytokine production .

- Antioxidant Activity : The antioxidant capacity of these compounds has been assessed using various assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. Results indicate that certain derivatives exhibit significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Data Tables

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:

- Halogenation : The aryl fluoride precursor is prepared via electrophilic substitution or directed ortho-metalation.

- Borylation : Conducted under inert atmosphere (argon/nitrogen) in solvents like 1,4-dioxane or THF at 80–90°C for 12–24 hours. Potassium acetate is often used as a base to neutralize HX byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields the pure boronic ester.

Q. How should researchers characterize the purity and structure of this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration. The methyl groups on the dioxaborolane ring appear as singlets at ~1.3 ppm in NMR .

- X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) provides bond lengths and angles, with typical B–O bond lengths of ~1.36 Å and C–F distances of ~1.34 Å .

- Mass Spectrometry : High-resolution MS (e.g., m/z 395 [M+H]⁺) verifies molecular weight .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for cross-coupling reactions. For example, ICReDD’s workflow combines computed activation energies with experimental screening to reduce trial-and-error optimization .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on boronic ester stability. Polar aprotic solvents (e.g., DMF) may stabilize intermediates in Suzuki-Miyaura couplings .

Q. What experimental strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Dynamic Effects in Solution : Variable-temperature NMR identifies conformational flexibility (e.g., rotation of the methoxy group), which X-ray structures may not capture. For instance, hindered rotation in the fluorinated phenyl ring can cause splitting in NMR signals .

- Multi-Technique Validation : Pair X-ray data with Raman spectroscopy or IR to confirm bond vibrations (e.g., B–O stretching at ~1350 cm⁻¹) .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence reactivity in cross-coupling reactions?

- Steric and Electronic Effects : Electron-donating groups (e.g., methoxy) enhance boronic ester stability but may slow transmetalation. Methyl groups at the ortho position increase steric hindrance, reducing coupling efficiency.

- Case Study : In a comparative study, 2-fluoro-6-methoxy derivatives showed 15% higher yields in aryl-aryl couplings than non-fluorinated analogs due to reduced dehalogenation side reactions .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

- Inert Atmosphere : Use Schlenk lines or gloveboxes for sensitive steps (e.g., catalyst addition).

- Stabilization : Add molecular sieves (3 Å) to reaction mixtures to scavenge trace water .

- Storage : Store the compound under argon at –20°C in amber vials to prevent boronic ester hydrolysis .

Methodological Challenges and Solutions

Q. How can researchers mitigate boronic ester protodeboronation during storage?

Q. What analytical techniques differentiate regioisomers in substituted dioxaborolanes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.